4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-ethyl-5-fluoropyrimidine
Description
The compound 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-ethyl-5-fluoropyrimidine features a pyrimidine core substituted with a fluorine atom, an ethyl group, and a triazolopyridazine-pyrrolidinyl moiety. Pyrimidine derivatives are well-documented for their roles in metabolic processes, pharmaceuticals (e.g., antivirals, anticancer agents), and agrochemicals (e.g., fungicides, insecticides) . The compound’s unique substituents—such as the cyclopropyl group on the triazolopyridazine ring and the pyrrolidinyl linker—may influence its pharmacokinetic properties, including solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
3-cyclopropyl-6-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O/c1-2-14-17(20)19(22-11-21-14)26-8-7-12(9-26)10-28-16-6-5-15-23-24-18(13-3-4-13)27(15)25-16/h5-6,11-13H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZUTQQRLLJFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-ethyl-5-fluoropyrimidine is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a triazolopyridazine moiety and a pyrrolidine ring. Its molecular formula is , and it contains functional groups that enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H20FN7O |
| Molecular Weight | 363.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may function as an inhibitor of phosphodiesterase (PDE) enzymes, which play a critical role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE activity, the compound could potentially elevate cAMP levels, leading to reduced inflammation and modulation of immune responses .
In Vitro Studies
In vitro evaluations have demonstrated that the compound exhibits significant inhibitory activity against various kinases and enzymes. For instance, it has shown promising results as an inhibitor of IKKβ (IκB kinase beta), which is crucial in the NF-κB signaling pathway associated with inflammatory responses . Additionally, structure-activity relationship (SAR) studies indicate that modifications on the triazole and pyrimidine rings can enhance its potency and selectivity against specific targets.
Case Study 1: Anti-inflammatory Activity
A study focused on the anti-inflammatory properties of similar triazolo-pyridazine derivatives found that these compounds effectively reduced TNF-alpha production in THP-1 cells. This suggests that our compound may share similar pathways and could be further explored for therapeutic applications in inflammatory diseases .
Case Study 2: Anticancer Potential
Another investigation into related compounds revealed their potential as anticancer agents by inhibiting cell proliferation in various cancer cell lines. The mechanism was linked to the induction of apoptosis via modulation of the MAPK signaling pathway. This indicates that this compound may also possess anticancer properties worth exploring .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other triazole-based derivatives.
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| Imidazo[1,2-b]pyridazine Derivatives | IKKβ Inhibition | Potent anti-inflammatory effects observed |
| Fused Tricyclic Heterocycles | Multi-receptor activity | Potential antipsychotic effects noted |
| Cyclooxygenase Inhibitors | Anti-inflammatory | Selective inhibition demonstrated |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The unique structural features of this compound allow it to interact effectively with bacterial enzymes and membranes.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Activity Type | MIC (μg/mL) | Target Organisms |
|---|---|---|---|
| 30a | Antibacterial | 0.125 | S. aureus, E. coli |
| 39c | Antibacterial | 3.125 | P. aeruginosa |
| 44d | Antibacterial | 8 | B. cereus |
Anticancer Properties
The triazole moiety within the compound has been linked to anticancer effects due to its ability to inhibit specific kinases involved in tumor growth. Studies show that compounds with similar structures can induce apoptosis in various cancer cell lines.
Neuropharmacological Effects
The piperazine ring is associated with neuropharmacological activities, including potential anxiolytic and antidepressant effects. Research suggests that compounds in this class may modulate neurotransmitter systems effectively.
Structure-Activity Relationship (SAR)
A comprehensive review of the SAR for triazole derivatives indicates that specific modifications can enhance biological activity against pathogens and cancer cells. For instance, substituents on the piperazine ring have been shown to significantly influence binding affinity to target proteins.
Clinical Implications
Recent studies have explored the use of similar compounds in clinical settings for treating infections resistant to conventional antibiotics. The promising results from preclinical trials suggest that further development of this compound could lead to effective therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Antifungal Pyrimidine Derivatives
Pyridylpyrazolamide derivatives containing pyrimidine motifs (e.g., compounds from ) exhibit antifungal activity against pathogens like Sclerotinia sclerotiorum and Gibberella zeae at 50 µg/mL, comparable to commercial fungicides Kresoxim-methyl and Pyrimethanil . However, their insecticidal activity at 200 µg/mL is inferior to Chlorantraniliprole.
The target compound’s triazolopyridazine group may enhance antifungal specificity compared to pyridylpyrazolamide derivatives, while its fluoropyrimidine core could improve metabolic stability .
CCR4 Antagonists
Trisubstituted pyrimidine amide derivatives (e.g., compounds 6c , 12a , 12b from ) inhibit CCR4-mediated chemotaxis with IC50 values of 0.064–0.077 µM, rivaling the positive control (Compound 1, IC50 = 0.078 µM) .
Antiproliferative Triazolopyrimidines
Triazolopyrimidine derivatives (e.g., compounds 6a–d from ) show antiproliferative activity, with benzylamino and phenylpropylamino groups enhancing flexibility and potency .
The target’s triazolopyridazine scaffold may offer distinct kinase inhibition profiles compared to triazolopyrimidines, particularly in cancers reliant on pyrimidine metabolism .
EGFR Inhibitors
Pyrrolopyrimidine-based EGFR inhibitors (e.g., compounds 53 , 65 , 76 , 77 from ) exhibit docking scores of -10.63 to -11.42 kcal/mol, with hydrogen bonds to Met793 and Asp855 .
| Compound | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| 76 | -11.42 | Hydroxyl-Asp855 bond |
| Target | Theoretical | Fluorine may strengthen Met793 interaction; pyrrolidinyl linker could reduce fit |
The target’s fluorine atom might enhance binding to EGFR’s hydrophobic pockets, though its bulkier pyrrolidinyl group could hinder optimal docking .
Other Pyrimidine Derivatives
- NNRTIs () : Pyrimidine-catechol-diether derivatives (e.g., XIII–XVI) show anti-HIV activity via reverse transcriptase inhibition. The target’s fluoropyrimidine could improve resistance profiles but may reduce solubility .
- Barbiturates () : 5,5-disubstituted barbiturates (e.g., buthalital) form hydrogen-bonded chains. The target’s ethyl and cyclopropyl groups may disrupt crystallization, affecting formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
